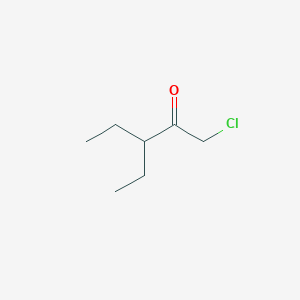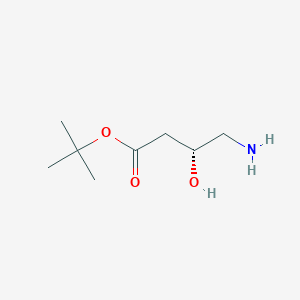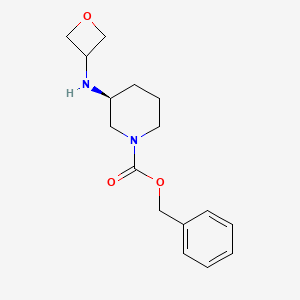
3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a methyl-1,2,4-oxadiazolyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide typically involves multiple steps:
Formation of the 3-chlorophenyl group: This can be achieved through chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.
Synthesis of the 3-methyl-1,2,4-oxadiazolyl group: This involves the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Formation of the thiophenyl group: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Coupling reactions: The final step involves coupling the synthesized intermediates using reagents like coupling agents (e.g., EDC, DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Reduction products: Reduced oxadiazole derivatives.
Substitution products: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: Potential use in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Biological Probes: The compound could be used as a probe to study biological processes involving amides and heterocycles.
Medicine
Drug Development:
Industry
Polymer Synthesis: Use in the synthesis of polymers with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-N-(3-(1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide: Lacks the methyl group on the oxadiazole ring.
3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)propanamide: Contains a phenyl group instead of a thiophenyl group.
Uniqueness
The presence of the 3-methyl-1,2,4-oxadiazolyl group and the thiophenyl group in 3-(3-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-18-15(22-20-10)13-7-8-23-16(13)19-14(21)6-5-11-3-2-4-12(17)9-11/h2-4,7-9H,5-6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMSPTIZWREPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2577700.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2577701.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2577703.png)
![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2577704.png)
![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2577706.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2577707.png)
![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2577713.png)



